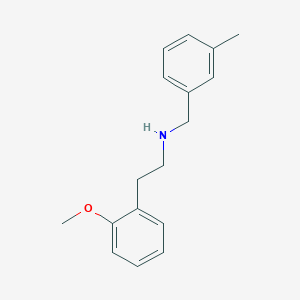
2-(2-methoxyphenyl)-N-(3-methylbenzyl)ethanamine
Übersicht
Beschreibung
2-(2-methoxyphenyl)-N-(3-methylbenzyl)ethanamine, also known as o-desmethyltramadol, is a synthetic opioid that is commonly used as a pain reliever. It is a powerful analgesic that is structurally similar to tramadol, a widely used opioid medication. The chemical structure of o-desmethyltramadol contains an amine group, an aromatic ring, and an ethanamine chain.
Wirkmechanismus
O-desmethyltramadol acts on the mu-opioid receptor in the brain and spinal cord, producing analgesia and euphoria. It also acts on the serotonin and norepinephrine transporters, which increases the levels of serotonin and norepinephrine in the brain, producing antidepressant effects. O-desmethyltramadol is a potent analgesic that is more effective than tramadol due to its higher affinity for the mu-opioid receptor.
Biochemical and Physiological Effects:
O-desmethyltramadol produces a range of biochemical and physiological effects in the body. It produces analgesia by binding to the mu-opioid receptor in the brain and spinal cord. It also produces euphoria, sedation, respiratory depression, and constipation. O-desmethyltramadol increases the levels of serotonin and norepinephrine in the brain, producing antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
O-desmethyltramadol has several advantages for lab experiments. It is a potent analgesic that produces reliable and consistent results in pain models. It is also effective in treating chronic pain conditions, making it a useful tool for studying the underlying mechanisms of chronic pain. However, 2-(2-methoxyphenyl)-N-(3-methylbenzyl)ethanamineramadol has several limitations for lab experiments. It produces several side effects such as sedation, respiratory depression, and constipation, which can complicate the interpretation of results. It is also a controlled substance that requires special licenses and permits to handle and use.
Zukünftige Richtungen
There are several future directions for research on 2-(2-methoxyphenyl)-N-(3-methylbenzyl)ethanamineramadol. One area of research is the development of new formulations of 2-(2-methoxyphenyl)-N-(3-methylbenzyl)ethanamineramadol that are more effective and have fewer side effects. Another area of research is the development of new analogs of 2-(2-methoxyphenyl)-N-(3-methylbenzyl)ethanamineramadol that have different pharmacological properties. Additionally, research on the potential use of 2-(2-methoxyphenyl)-N-(3-methylbenzyl)ethanamineramadol in treating opioid addiction and withdrawal is an important area of future research. Finally, further research on the underlying mechanisms of chronic pain and the role of 2-(2-methoxyphenyl)-N-(3-methylbenzyl)ethanamineramadol in treating chronic pain is an important area of future research.
Wissenschaftliche Forschungsanwendungen
O-desmethyltramadol has been extensively studied for its analgesic properties. It has been found to be a potent analgesic that is effective in treating chronic pain conditions such as neuropathic pain, cancer pain, and postoperative pain. O-desmethyltramadol has also been studied for its potential use in treating opioid addiction and withdrawal. It has been found to be effective in reducing opioid cravings and withdrawal symptoms in opioid-dependent individuals.
Eigenschaften
IUPAC Name |
2-(2-methoxyphenyl)-N-[(3-methylphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-14-6-5-7-15(12-14)13-18-11-10-16-8-3-4-9-17(16)19-2/h3-9,12,18H,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXNAWXCOFWDRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenyl)-N-(3-methylbenzyl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B3862029.png)
![3-[(4-chloro-2-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B3862034.png)
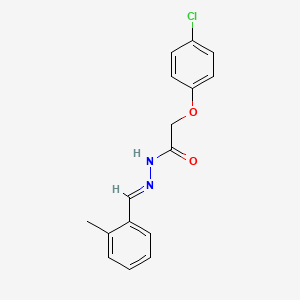
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-(3-methoxybenzyl)-N-methylmethanamine](/img/structure/B3862054.png)

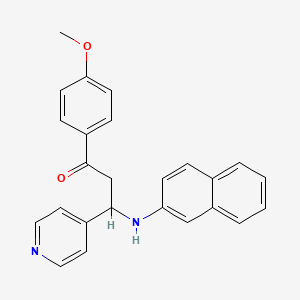
![N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3862073.png)
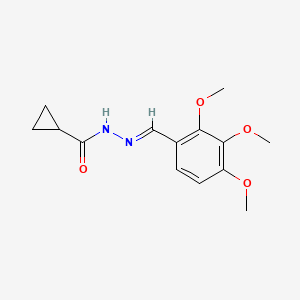
![1-(4-chlorophenyl)-3-[5-(4-methoxyphenyl)-2-furyl]-2-propen-1-one](/img/structure/B3862092.png)
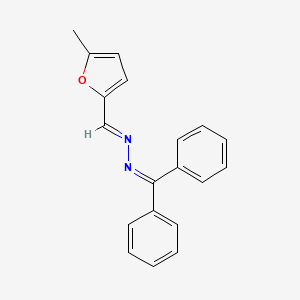
![2-ethoxy-4-{2-[(4-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B3862097.png)
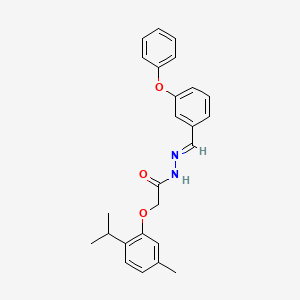
![N-(2,5-dimethoxyphenyl)-2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3862127.png)
![(2,5-dimethoxybenzyl)[2-(3-fluorophenyl)ethyl]amine](/img/structure/B3862142.png)